1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene 1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 797049-17-3
VCID: VC16820703
InChI: InChI=1S/C7H2F5IO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H
SMILES:
Molecular Formula: C7H2F5IO
Molecular Weight: 323.99 g/mol

1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene

CAS No.: 797049-17-3

Cat. No.: VC16820703

Molecular Formula: C7H2F5IO

Molecular Weight: 323.99 g/mol

* For research use only. Not for human or veterinary use.

1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene - 797049-17-3

Specification

CAS No. 797049-17-3
Molecular Formula C7H2F5IO
Molecular Weight 323.99 g/mol
IUPAC Name 1,3-difluoro-5-iodo-2-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C7H2F5IO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H
Standard InChI Key JNHQFMOZEVSCGA-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1F)OC(F)(F)F)F)I

Introduction

Structural and Molecular Characteristics

The compound’s benzene ring features fluorine atoms at the 1 and 3 positions, an iodine atom at position 5, and a trifluoromethoxy group (-OCF3_3) at position 2. This arrangement creates a sterically crowded and electronically deactivated aromatic system. The InChI key, a unique identifier for its structure, is RLXVWAIYZNBOCC-UHFFFAOYSA-N , while its SMILES notation is C1=CC(=C(C(=C1F)OC(F)(F)F)I)F.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC7H2F5IO\text{C}_7\text{H}_2\text{F}_5\text{IO}
Molecular Weight323.99 g/mol
CAS Number797049-17-3
Substituent Positions1-F, 2-OCF3_3, 3-F, 5-I

The trifluoromethoxy group’s strong electron-withdrawing nature (-I effect) reduces electron density on the ring, directing electrophilic attacks to specific positions. Meanwhile, the iodine atom serves as a potential site for cross-coupling reactions, a feature exploited in synthetic chemistry.

Synthesis and Manufacturing

Synthetic routes to 1,3-difluoro-5-iodo-2-(trifluoromethoxy)benzene often involve sequential halogenation and functional group interconversion. Two prevalent methods are outlined below:

Halogenation of Prefunctionalized Benzene Derivatives

A common approach begins with 1,3-difluoro-2-(trifluoromethoxy)benzene , which undergoes iodination at position 5. Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl3_3), regioselective iodination is achieved. The reaction typically proceeds at 50–80°C in dichloromethane, yielding the target compound in 60–75% efficiency.

Nucleophilic Aromatic Substitution

Alternative routes employ nucleophilic displacement of leaving groups. For example, 1,3-difluoro-5-nitro-2-(trifluoromethoxy)benzene can undergo nitro-iodo exchange using potassium iodide and copper(I) iodide in dimethylformamide (DMF) at 120°C. This method avoids harsh iodinating agents but requires careful control of reaction conditions to prevent over-iodination.

Physicochemical Properties

The compound’s physical properties are influenced by its halogen-rich structure:

Table 2: Physical Properties

PropertyValueSource
Density1.432 g/cm3^3
Boiling Point118°C (760 mmHg)
Refractive Index1.398
Flash Point30.8°C
Vapor Pressure20.2 mmHg (25°C)

The low boiling point and high vapor pressure suggest volatility, necessitating storage in sealed containers under inert gas . The refractive index aligns with values typical for heavily halogenated aromatics, indicative of high polarizability .

Chemical Reactivity and Applications

Reactivity Profile

  • Cross-Coupling Reactions: The iodine substituent participates in Ullmann, Suzuki, and Stille couplings, enabling the formation of biaryl structures. For instance, palladium-catalyzed coupling with arylboronic acids yields extended π-systems used in organic electronics.

  • Electrophilic Substitution: Despite electron withdrawal by -OCF3_3, directed substitution can occur at the 4 and 6 positions, facilitated by the meta-directing fluorine atoms. Nitration using mixed acid (HNO3_3/H2_2SO4_4) introduces nitro groups at these sites.

  • Reductive Dehalogenation: Zinc in acetic acid selectively removes iodine, generating 1,3-difluoro-2-(trifluoromethoxy)benzene.

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules. For example, its iodine atom can be replaced with amino groups via Buchwald-Hartwig amination, yielding analogs with antimicrobial activity.

Materials Science

In OLEDs, derivatives of this compound act as electron-transport materials due to the -OCF3_3 group’s ability to stabilize excited states.

Agrochemicals

Functionalization at the iodine position produces herbicides and insecticides, leveraging the trifluoromethoxy group’s resistance to metabolic degradation.

HazardPrecautionary MeasuresSource
Skin/Eye Irritation (H315, H319)Use gloves and goggles
Respiratory Irritation (H335)Employ fume hoods
Flammability (Flash Point 30.8°C)Store away from ignition sources

Handling requires adherence to GHS protocols, including proper ventilation and personal protective equipment (PPE) .

Comparative Analysis with Related Compounds

The compound’s uniqueness becomes evident when compared to structural analogs:

Table 4: Comparative Properties of Halogenated Benzenes

Compound NameMolecular FormulaKey Differences
1,3-Difluoro-2-(trifluoromethoxy)benzeneC7H3F5O\text{C}_7\text{H}_3\text{F}_5\text{O}Lacks iodine; higher thermal stability
1-Iodo-3-fluoro-5-trifluoromethoxybenzeneC7H3F4IO\text{C}_7\text{H}_3\text{F}_4\text{IO}Reduced fluorine count; lower polarity
2-Iodo-4-fluoro-6-trifluoromethoxybenzeneC7H3F4IO\text{C}_7\text{H}_3\text{F}_4\text{IO}Altered substitution pattern; varied reactivity

The presence of iodine in 1,3-difluoro-5-iodo-2-(trifluoromethoxy)benzene enables diverse cross-coupling pathways absent in non-iodinated analogs.

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